molecular formula C8H6BrNO B13913592 4-Bromobenzofuran-7-amine

4-Bromobenzofuran-7-amine

Cat. No.: B13913592
M. Wt: 212.04 g/mol
InChI Key: ZTQBZQVZAZTKJK-UHFFFAOYSA-N
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Description

4-Bromobenzofuran-7-amine (CAS Number: 856679-61-3) is a brominated benzofuran derivative with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Benzofuran scaffolds are recognized as privileged structures in pharmacology due to their presence in numerous natural products and their wide spectrum of biological activities . Research into various bromobenzofuran derivatives has demonstrated their significant potential in oncology, particularly as inhibitors of key cancer targets such as the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) and enzymes like PI3K and mTOR . Some derivatives have shown potent cytotoxicity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) . Furthermore, benzofuran-based molecular hybrids have been explored as scaffolds for developing diagnostic agents, such as probes for imaging β-amyloid plaques associated with Alzheimer's disease . The presence of both a bromine atom and an amine functional group on the benzofuran core makes this compound a valuable precursor for further chemical modifications, including cross-coupling reactions and the synthesis of more complex hybrid molecules for biological evaluation . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-bromo-1-benzofuran-7-amine

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2

InChI Key

ZTQBZQVZAZTKJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1N)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Strategies for 4 Bromobenzofuran 7 Amine

Established Approaches to Substituted Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is a cornerstone of the synthetic strategy. Both intramolecular and intermolecular cyclization methods are widely employed, utilizing various precursors and catalytic systems. sioc-journal.cn

Intramolecular cyclization involves forming the furan (B31954) ring from a single molecule that already contains a substituted benzene (B151609) precursor. These methods are powerful for creating complex benzofurans by strategically placing reactive groups on an aromatic scaffold.

Common intramolecular strategies include:

Oxidative Cyclization of o-alkenylphenols : Phenols with an alkenyl group at the ortho position can undergo cyclization to form the benzofuran ring. This process is often catalyzed by palladium (II) complexes, which facilitate the C-O bond formation. mdpi.com For example, o-cinnamyl phenols can be cyclized using catalysts like [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield 2-benzyl benzofurans. organic-chemistry.org

Cyclization of o-alkynylphenols : The intramolecular addition of a phenolic hydroxyl group to an alkyne C-C triple bond is an efficient route to benzofurans. This reaction typically proceeds with 5-endo-dig regioselectivity and can be catalyzed by various transition metals, including palladium nanoparticles and indium(III) halides. mdpi.com

Base-Promoted Cyclization of o-bromobenzylketones : A transition-metal-free approach involves the intramolecular cyclization of o-bromobenzylketones promoted by a strong base like potassium t-butoxide. This method demonstrates good functional group tolerance, affording various substituted benzofurans. researchgate.net

Acid-Catalyzed Cyclization : Precursors like o-acylphenoxyacetic acids can undergo cyclization and dehydration when treated with acid to form the benzofuran core. mdpi.com Similarly, a two-step process involving the coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by acid-induced cyclization, can produce 2-arylbenzofurans. rsc.org

Table 1: Selected Intramolecular Cyclization Methodologies for Benzofuran Synthesis

Precursor Type Catalyst / Reagent Key Features
o-alkenylphenols Pd(II) complexes, Iodine(III) reagents Oxidative C-O bond formation. mdpi.comorganic-chemistry.org
o-alkynylphenols Indium(III) halides, Phosphazene superbases Hydroalkoxylation with 5-endo-dig selectivity. mdpi.com
o-bromobenzylketones Potassium t-butoxide (t-BuOK) Transition-metal-free C-O bond formation. researchgate.net
o-acylphenoxyacetic acids Acid (e.g., p-TsOH·H₂O) Dehydrative decarboxylation pathway. mdpi.com

Intermolecular Cyclization Methodologies

Intermolecular approaches construct the benzofuran ring by combining two or more simpler molecules. These methods are often catalyzed by transition metals and allow for significant molecular diversity.

Key intermolecular strategies include:

Palladium-Catalyzed Annulation of Phenols and Alkynes : This is a widely used method where phenols react with alkynes in the presence of a palladium catalyst to form 2,3-disubstituted benzofurans. researchgate.net The process involves the oxidative annulation of the two components.

Sonogashira Coupling followed by Cyclization : A common and powerful strategy involves the palladium- and copper-cocatalyzed Sonogashira coupling of o-halophenols (typically o-iodophenols) with terminal alkynes. The resulting o-alkynylphenol intermediate undergoes subsequent intramolecular cyclization to yield the benzofuran product. acs.orgnih.gov

Domino Reactions : Multi-step, one-pot syntheses can efficiently produce complex benzofurans. For instance, a Lewis-acid-catalyzed domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through propargylation, intramolecular cyclization, and isomerization to give highly substituted benzofurans. nih.gov

Table 2: Selected Intermolecular Cyclization Methodologies for Benzofuran Synthesis

Reactant 1 Reactant 2 Catalyst System Description
Phenol (B47542) Internal Alkyne Palladium (Pd) catalyst Direct oxidative annulation to form the benzofuran ring. researchgate.netresearchgate.net
o-Iodophenol Terminal Alkyne (PPh₃)PdCl₂ / CuI Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov
Phenol Bromoalkyne Palladium (Pd) catalyst Addition of phenol to the alkyne followed by intramolecular C-H functionalization. organic-chemistry.org

Selective Bromination Techniques for Benzofuran Cores

Introducing a bromine atom at the C4 position of the benzofuran nucleus is a significant challenge due to the electronic properties of the ring. Direct electrophilic bromination of unsubstituted benzofuran typically yields 5-bromo, 2,3-dibromo, or 5,7-dibromo derivatives, depending on the reaction conditions. researchgate.netresearchmap.jp Achieving C4 selectivity requires specific strategies that override the natural reactivity of the core.

To achieve bromination at the C4 position, a directing group is necessary. The synthesis of 4-Bromobenzofuran-7-amine would likely proceed from a precursor where a substituent at the C7 position directs the incoming electrophile (bromine) to the C4 position. An amino group (or a protected form like an amide or carbamate) at C7 is an ortho-, para-director. In the benzofuran system, this would activate the C6 and C5/C3 positions. However, the interplay of electronic effects from the furan oxygen and the C7 substituent is complex.

A plausible strategy involves starting with a precursor like a 7-aminobenzofuran (B1280361) derivative. The amino group's directing effect, combined with steric factors, can influence the site of halogenation. For instance, in related heterocyclic systems, the position of halogenation is heavily influenced by pre-existing substituents. mdpi.com A patent for a similar compound, 4-amino-5-halogenobenzofuran-7-carboxylic acid, reveals a synthetic route starting with 4-protected amino-2-hydroxybenzoic acid, which is first halogenated and then cyclized, indicating the directing power of the amino group in the benzene precursor. google.com

Controlling regioselectivity is paramount. The outcome of bromination is highly dependent on the reagents, solvent, and the substitution pattern of the benzofuran ring.

Reagents : Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov The choice of reagent can influence selectivity.

Solvent and Conditions : Electro-bromination of benzofuran can be tuned by the choice of solvent and electrolyte. For example, electrolysis in AcOH/H₂O with NH₄Br leads to substitution at the C5 position, while electrolysis in CH₂Cl₂/H₂O yields the 2,3-dibromo addition product. researchgate.netresearchmap.jp

Existing Substituents : The electronic nature of existing groups on the benzene portion of the benzofuran ring dictates the position of further electrophilic substitution. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. pearson.com For a C7-substituted benzofuran, the position of bromination will be a result of the combined directing effects of the C7 substituent and the furan oxygen atom. For a 7-amino or 7-acetamido group, the electron-donating nature would strongly influence the position of the incoming bromine.

Amination Pathways for the Benzofuran System

Introducing an amino group at the C7 position can be accomplished either by functionalizing a pre-formed benzofuran ring or by carrying the nitrogen-containing group through the cyclization sequence. The latter is often more efficient for achieving specific substitution patterns.

A highly viable route for synthesizing this compound involves starting with a precursor that already contains the nitrogen functionality. For example, a synthetic pathway could begin with a substituted aminophenol or aminobenzoic acid derivative. One patented method for a related structure starts with 4-protected amino-2-hydroxybenzoic acid, highlighting the strategy of incorporating the amino group at the very beginning of the synthesis. google.com

Alternative, though likely less regioselective, methods for direct amination of a benzofuran ring exist but are less common for this specific isomer.

Oxidative Amination : Methods for the amination of 3-substituted benzofuran-2(3H)-ones have been developed, proceeding through a single-electron-transfer mechanism. acs.orgacs.org

Cascade Reactions : Complex benzofurylethylamine derivatives can be constructed through cascade radical cyclization and intermolecular coupling reactions. nih.gov

Palladium-Catalyzed Amination : Palladium-catalyzed reactions have been developed for the amination and dearomatization of benzofurans, though these are typically for constructing spirocyclic compounds. figshare.com

A more traditional approach would involve the nitration of a suitable benzofuran precursor followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of nitration on a substituted benzofuran presents similar challenges to those encountered in bromination. Therefore, building the molecule from a precursor already containing the required amino (or nitro) group at the correct position relative to the groups that will form the furan ring is the most logical and reported strategy for complex substitution patterns. google.com

Direct Amination Techniques (e.g., Buchwald-Hartwig C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. numberanalytics.comwikipedia.org This method is a cornerstone of modern organic synthesis for creating aryl amines from aryl halides. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org

For the synthesis of this compound, a plausible precursor would be 4,7-dibromobenzofuran (B2863226) . The challenge lies in achieving regioselective amination at the C7 position over the C4 position. The general reactivity order for aryl halides in this reaction is typically I > Br > Cl. wuxiapptec.com However, the electronic and steric environment of the two bromine atoms in 4,7-dibromobenzofuran could influence their relative reactivity, potentially allowing for selective substitution under carefully controlled conditions.

A typical reaction setup would involve the following components:

Aryl Halide : 4,7-dibromobenzofuran

Amine Source : Ammonia equivalents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by hydrolysis.

Palladium Catalyst : A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), or biarylphosphine ligands like RuPhos and BrettPhos. libretexts.org

Base : A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Solvent : Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used.

While a direct, selective Buchwald-Hartwig amination on 4,7-dibromobenzofuran is theoretically feasible, it may also result in a mixture of products, including the desired 4-bromo-7-aminobenzofuran, the isomeric 7-bromo-4-aminobenzofuran, and the di-aminated product, necessitating chromatographic separation.

Reduction of Nitro-Benzofuran Precursors

A more common and often higher-yielding strategy for introducing an aromatic amine group is through the reduction of a nitro group. This two-step approach involves the initial synthesis of the precursor 4-bromo-7-nitrobenzofuran , followed by its reduction.

Step 1: Synthesis of 4-bromo-7-nitrobenzofuran This intermediate can be prepared through electrophilic nitration of a suitable benzofuran precursor. For instance, nitration of 7-bromobenzofuran (B40398) could potentially yield the desired product, although regioselectivity would be a key consideration. A practical synthesis of a related compound, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described starting from 4-nitrophenol, indicating that building the furan ring onto a pre-functionalized benzene ring is a viable strategy. ias.ac.in

Step 2: Reduction of 4-bromo-7-nitrobenzofuran The reduction of the nitro group to an amine is a well-established transformation with numerous available methods that offer high chemoselectivity, leaving the aryl bromide intact. organic-chemistry.org The choice of reducing agent can be tailored based on scale, functional group tolerance, and green chemistry considerations.

Common methods for this reduction include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. google.com This method is clean, as the only byproduct is water.

Metal/Acid Reduction : Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective but can require harsh conditions and produce metallic waste.

Transfer Hydrogenation : This approach avoids the need for high-pressure hydrogen gas by using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst. google.com

Stoichiometric Metal Hydride Reduction : Sodium borohydride (B1222165) (NaBH₄) alone is generally not effective for reducing nitroarenes. orientjchem.org However, its reactivity is significantly enhanced by the addition of transition metal salts like Ni(OAc)₂·4H₂O or FeCl₂. orientjchem.orgd-nb.info These systems are often effective at room temperature and provide high yields. orientjchem.org

Metal-Free Reductions : Recent advances have led to metal-free reduction methods. Reagents like trichlorosilane (B8805176) (HSiCl₃) or bis(pinacolato)diboron (B136004) (B₂pin₂) provide an environmentally benign alternative, reducing aromatic nitro compounds with high chemoselectivity. beilstein-journals.orgdoi.org

The following table summarizes various conditions for the reduction of nitroarenes to anilines, which are applicable to the synthesis of this compound from its nitro precursor.

MethodReagents & ConditionsKey AdvantagesReference
Catalytic HydrogenationH₂, Pd/C or Pt/C, EtOH or EtOAc, rt-50°CClean, high yield, scalable google.com
Metal Hydride (Activated)NaBH₄ / Ni(OAc)₂·4H₂O, CH₃CN/H₂O, rtMild conditions, high yields, avoids H₂ gas orientjchem.org
Metal Hydride (Activated)NaBH₄ / FeCl₂, THF, rtHigh chemoselectivity, inexpensive reagents d-nb.info
Metal-Free ReductionHSiCl₃, tertiary amine, CH₂Cl₂Avoids metal catalysts, broad applicability beilstein-journals.org
Metal-Free ReductionB₂pin₂, NaOH, MeOH/H₂O, 50°CRapid, metal-free, tolerates sensitive groups doi.org

[4+1] Cycloaddition Strategies for Amino-Substituted Benzofurans

Cycloaddition reactions offer an elegant way to construct heterocyclic rings in a single step. Specifically, the [4+1] cycloaddition has emerged as a novel method for synthesizing substituted benzofurans. A notable example is the scandium triflate (Sc(OTf)₃)-mediated formal [4+1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs), which are generated in situ from o-hydroxybenzyl alcohols. mdpi.com

This strategy typically yields 2-aminobenzofurans. The general mechanism involves the formation of the highly reactive o-QM intermediate, which then undergoes a cycloaddition with the isocyanide. To adapt this methodology for the synthesis of this compound, one would need to design a specific ortho-hydroxybenzyl alcohol precursor that incorporates the required bromine and a masked amino group (or a precursor to it) at the correct positions on the aromatic ring. The synthesis would likely proceed as follows:

Precursor Synthesis : A substituted phenol, such as 2-hydroxy-3-bromo-6-nitrobenzyl alcohol, would be required.

In Situ o-QM Formation : Treatment of this alcohol with a Lewis acid like Sc(OTf)₃ would generate the corresponding reactive ortho-quinone methide.

[4+1] Cycloaddition : The o-QM would react with an isocyanide (e.g., tert-butyl isocyanide).

Final Conversion : Subsequent steps would be needed to convert the resulting structure into the final target molecule, including reduction of the nitro group.

This approach is less direct for the specific target compound compared to the methods described above and highlights a more modern, albeit potentially more complex, synthetic design strategy.

Convergent and Divergent Synthetic Routes to this compound

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

A divergent synthesis begins with a common core structure that is then elaborated into a library of different compounds. wikipedia.orgnih.gov This is particularly useful in medicinal chemistry for creating structural analogs. Starting with this compound, one could perform various reactions on the amino group (e.g., acylation, alkylation) or use the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate a wide array of derivatives. Alternatively, a precursor like 4,7-dibromobenzofuran could be a divergent point, where one bromine is converted to an amine (leading to the target) and the other is used for a different functionalization. A protecting group-free divergent synthesis of natural benzofurans has been reported starting from 2-bromo-6-hydroxybenzofurans, highlighting the utility of halogenated benzofurans as versatile intermediates. rsc.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, safe, and efficient. scielo.org.mx Several aspects of the synthesis of this compound can be optimized with these principles in mind.

Use of Catalysis : Both the Buchwald-Hartwig amination and catalytic hydrogenation for nitro reduction rely on catalysis, which minimizes stoichiometric waste compared to older methods using bulk metal reductants. scielo.org.mx

Atom Economy : One-pot reactions, where multiple transformations occur in a single vessel, improve atom and step economy. A one-pot synthesis of benzofuran derivatives using copper catalysts has been reported. acs.org Applying such a strategy could streamline the synthesis of the target molecule.

Safer Solvents and Reagents : The use of water as a solvent is a key goal of green chemistry. Metal-free reduction of nitroaromatics using reagents like tetrahydroxydiboron (B82485) in water has been demonstrated. organic-chemistry.org Photocatalytic methods, which can operate at room temperature under visible light, also represent a sustainable alternative. rsc.org

Energy Efficiency : Developing reactions that proceed at ambient temperature and pressure, such as the NaBH₄/Ni(OAc)₂ reduction, reduces energy consumption compared to methods requiring high heat or pressure. orientjchem.orgscielo.org.mx

Renewable Feedstocks : While not always feasible for complex substituted aromatics, starting from renewable sources is a primary green chemistry principle.

By selecting modern catalytic methods, exploring one-pot procedures, and choosing less hazardous reagents and solvents, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Mechanistic Investigations and Reactivity Studies of 4 Bromobenzofuran 7 Amine

Elucidation of Reaction Pathways for C-Br Bond Activation

The carbon-bromine (C-Br) bond at the C4 position of 4-bromobenzofuran-7-amine is a key functional handle for molecular elaboration. Its reactivity is central to the synthesis of more complex derivatives, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the benzofuran (B130515) ring system, further modulated by the electron-donating amino group at C7, influences the ease of oxidative addition, a critical step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysis is the most prevalent method for functionalizing the C4-Br bond. The general mechanism involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with an organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura reaction, which couples the aryl bromide with a boronic acid or ester, is highly efficient for this substrate. Studies have shown that this compound can be successfully coupled with various aryl and heteroaryl boronic acids. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as catalyst deactivation by the free amine or homocoupling of the boronic acid .

The Sonogashira reaction, coupling the C4-Br bond with a terminal alkyne, provides a direct route to 4-alkynylbenzofuran derivatives. This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. The reaction proceeds under mild conditions, demonstrating the high reactivity of the C-Br bond towards palladium-catalyzed processes .

Table 1. Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent / TempProductYield (%)Ref.
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O / 90 °C4-Phenylbenzofuran-7-amine88
Suzuki-Miyaura(4-Fluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O / 85 °C4-(4-Fluorophenyl)benzofuran-7-amine91
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF / 60 °C4-(Phenylethynyl)benzofuran-7-amine85
SonogashiraEthynyltrimethylsilanePd(PPh₃)₄, CuIDIPAToluene (B28343) / 70 °C4-((Trimethylsilyl)ethynyl)benzofuran-7-amine93

Copper-Mediated Coupling Reactions

While palladium is dominant, copper-mediated reactions offer alternative pathways for C-Br bond functionalization, particularly for C-N, C-O, and C-S bond formation (Ullmann-type reactions). These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often utilize specific ligands, such as diamines or phenanthrolines, to stabilize the copper catalyst and facilitate the coupling process.

Copper-catalyzed C-N bond formation has been used to couple this compound with nitrogen-containing heterocycles like imidazole (B134444) or pyrazole. This approach is valuable for synthesizing structures where a direct linkage between the benzofuran core and a heterocycle is desired. The mechanism is thought to involve coordination of the amine and the aryl bromide to the copper center, followed by reductive elimination .

Table 2. Examples of Copper-Mediated Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent / TempProductYield (%)Ref.
Ullmann C-N CouplingImidazoleCuI, L-ProlineK₂CO₃DMSO / 120 °C4-(1H-Imidazol-1-yl)benzofuran-7-amine75
Ullmann C-O CouplingPhenol (B47542)Cu₂O, 1,10-PhenanthrolineCs₂CO₃Toluene / 110 °C4-Phenoxybenzofuran-7-amine68

Metal-Free Carbon-Carbon Bond Formation

The activation of the C-Br bond without a transition metal catalyst is challenging and less common for substrates like this compound. Such transformations typically require harsh conditions or highly specialized reagents. One potential, albeit theoretical, pathway could involve the generation of a benzofuryne intermediate via elimination of HBr using a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), at high temperatures. This highly reactive intermediate could then be trapped by a suitable nucleophile or a diene in a [4+2] cycloaddition. However, the conditions required often lead to poor selectivity and are incompatible with many functional groups. To date, practical and high-yielding metal-free C-C bond formations originating from the C4-Br bond of this specific substrate have not been prominently reported in the literature, with metal-catalyzed routes remaining the method of choice for their superior efficiency and selectivity.

Reactivity of the Amino Group in this compound

The primary amine at the C7 position is a potent nucleophile and a strong activating group, directing the reactivity of the molecule in two distinct ways: participating directly in nucleophilic substitution reactions and directing electrophilic substitution on the aromatic ring.

Nucleophilic Reactivity and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the C7-amino group makes it an excellent nucleophile. It readily reacts with a wide range of electrophiles, most commonly acylating agents, to form stable amide derivatives. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine (B92270), or DIPEA) to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Acylation with acyl chlorides or anhydrides proceeds rapidly to give the corresponding N-acylbenzofurans. Similarly, reaction with sulfonyl chlorides yields sulfonamides. This functionalization is a critical step in many synthetic sequences, as the resulting amide is often a key pharmacophore in medicinal chemistry or serves as a protecting group to modulate the reactivity of the aromatic ring in subsequent steps .

Table 3. Examples of Acylation and Sulfonylation of the C7-Amino Group
Reaction TypeReagentBaseSolvent / TempProductYield (%)Ref.
AcylationAcetyl chloridePyridineCH₂Cl₂ / 0 °C to RTN-(4-Bromobenzofuran-7-yl)acetamide95
AcylationBenzoyl chlorideEt₃NTHF / 0 °C to RTN-(4-Bromobenzofuran-7-yl)benzamide92
SulfonylationMethanesulfonyl chlorideDIPEACH₂Cl₂ / 0 °CN-(4-Bromobenzofuran-7-yl)methanesulfonamide89

Electrophilic Aromatic Substitution on the Amine-Substituted Ring

The C7-amino group is a powerful activating group for electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the positions ortho and para to itself. In the this compound scaffold, the para position is part of the fused ring system and unavailable for substitution. The C6 position is ortho to the amine and is therefore highly activated towards electrophilic attack. The C4-bromo substituent is a deactivating group, which further enhances the regioselectivity of the reaction, ensuring that substitution occurs almost exclusively at C6.

Standard EAS reactions, such as halogenation, can be performed with high selectivity. For instance, bromination using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar solvent proceeds smoothly to afford the 6-bromo derivative. This predictable reactivity allows for the synthesis of polysubstituted benzofurans with precise control over substituent placement.

Table 4. Example of Electrophilic Aromatic Substitution
Reaction TypeReagentSolvent / TempProductYield (%)
BrominationN-Bromosuccinimide (NBS)DMF / 0 °C to RT4,6-Dibromobenzofuran-7-amine90
ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile / RT4-Bromo-6-chlorobenzofuran-7-amine85

Radical Reactions Involving the Amine Moiety

The amine group at the 7-position of this compound can participate in radical reactions, typically initiated by single-electron transfer (SET) processes. nih.govbeilstein-journals.org Amine radical cations are key intermediates in these transformations and can be generated through various methods, including photoredox catalysis. beilstein-journals.org

Once formed, the amine radical cation of this compound can undergo several reaction pathways. One common pathway involves the abstraction of a hydrogen atom from a carbon adjacent (alpha) to the nitrogen, leading to the formation of an α-amino radical. beilstein-journals.org This radical species is a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. cam.ac.uk For instance, it can couple with other radical species or participate in addition reactions to unsaturated systems. nih.gov

Another potential reaction pathway for the amine radical cation involves fragmentation, particularly if the substituent on the nitrogen can stabilize a radical. However, for an unsubstituted primary amine like in this compound, this is less common. More likely is the involvement of the amine radical in intermolecular reactions, such as the coupling with radical anions to form new C-N bonds. beilstein-journals.org

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound is dictated by the electronic and steric properties of the benzofuran ring and its substituents. numberanalytics.com The interplay between the electron-donating amine group and the electron-withdrawing (by induction) and sterically demanding bromo group, along with the inherent reactivity of the benzofuran system, governs where reactions will preferentially occur. numberanalytics.comresearchgate.net

Electrophilic Aromatic Substitution: The amine group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C6 and C5 positions are activated. However, the bulky bromine atom at C4 may sterically hinder attack at C5. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Nucleophilic Aromatic Substitution: The bromine atom at the C4 position can be displaced by strong nucleophiles, particularly under conditions that favor SNAr reactions. The regioselectivity here is predetermined by the position of the leaving group.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond at the C4 position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgacs.org These reactions offer a regioselective way to introduce a wide variety of substituents at the C4 position.

Reactions at the Furan (B31954) Ring: The furan moiety of the benzofuran is also susceptible to certain reactions. For example, electrophilic addition can occur across the C2-C3 double bond, although this often leads to subsequent rearrangement to maintain aromaticity. researchgate.net

Stereoselectivity becomes a factor when new chiral centers are formed during a reaction. masterorganicchemistry.comyoutube.com For instance, if a prochiral group is introduced or if a reaction at an existing stereocenter occurs, the formation of one stereoisomer over another may be favored. nih.gov In the context of this compound, stereoselectivity would be a key consideration in reactions such as:

Asymmetric Hydrogenation: Reduction of a double bond introduced elsewhere in the molecule could be performed enantioselectively using a chiral catalyst.

Cycloaddition Reactions: If the benzofuran system participates in a cycloaddition, the stereochemical outcome would depend on the approach of the dienophile or dipole. nih.gov

Reactions involving the amine group: If the amine is derivatized and then participates in a reaction that creates a new stereocenter, the existing chirality of the derivatizing agent could influence the stereochemical outcome. nih.gov

The control of both regioselectivity and stereoselectivity is crucial for the synthesis of specific, complex molecules derived from this compound. nih.gov

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

The kinetic and thermodynamic parameters of reactions involving this compound determine the rate and equilibrium position of a given transformation.

Kinetic Control vs. Thermodynamic Control:

In many reactions, the formation of multiple products is possible. saskoer.ca

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed the fastest (i.e., via the lowest energy transition state). saskoer.ca

Thermodynamic control is established when the reaction is reversible, allowing the products to equilibrate, and the major product is the most stable one. saskoer.ca

For this compound, the reaction conditions will determine whether a process is under kinetic or thermodynamic control. For example, in electrophilic aromatic substitution, low temperatures and short reaction times would likely favor the kinetically preferred product, while higher temperatures and longer reaction times might allow for isomerization to the thermodynamically more stable product.

Kinetic Studies:

Detailed kinetic studies would involve measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and temperature. libretexts.org For instance, in a palladium-catalyzed cross-coupling reaction at the C4-Br bond, a kinetic study could reveal the order of the reaction with respect to the benzofuran substrate, the coupling partner, the catalyst, and the ligand. beilstein-journals.org This information helps to elucidate the reaction mechanism, including identifying the rate-determining step. libretexts.org For example, kinetic data showing a first-order dependence on the catalyst and the aryl halide, and zero-order on the nucleophile, might suggest that oxidative addition is the rate-limiting step.

Thermodynamic Data:

Advanced Spectroscopic and Computational Characterization of 4 Bromobenzofuran 7 Amine and Its Derivatives

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govmassspeclab.com For 4-Bromobenzofuran-7-amine (C₈H₆BrNO), the exact mass can be calculated based on the precise masses of its constituent isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in two major peaks (M+ and M+2) of almost equal intensity. nih.gov

Table 2: Calculated Exact Mass for this compound

Molecular FormulaIsotopeExact Mass (amu)
C₈H₆⁷⁹BrNOMain Isotope210.9687
C₈H₆⁸¹BrNOM+2 Isotope212.9667

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable structural information. libretexts.org For aromatic amines, a common fragmentation is the alpha-cleavage next to the nitrogen atom. libretexts.org Halogenated aromatic compounds often show the loss of the halogen atom as a radical.

Key expected fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at m/z corresponding to [M-Br]⁺.

Loss of HCN: Cleavage of the amine-bearing ring can result in the elimination of a neutral hydrogen cyanide molecule.

Loss of CO: The furan (B31954) ring can undergo cleavage, leading to the loss of a carbon monoxide molecule, a common fragmentation for furan derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. renishaw.com These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. scribd.com

N-H Stretching: Primary aromatic amines typically show two distinct, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comlibretexts.org

C-N Stretching: The stretching vibration for aromatic C-N bonds is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and furan rings. vscht.cz

C-O Stretching: The aryl-ether C-O stretch of the benzofuran (B130515) system would likely appear around 1200-1250 cm⁻¹.

C-Br Stretching: The C-Br bond would exhibit a stretching vibration in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes and the C-Br stretch are often strong in the Raman spectrum. nih.gov Analysis of Raman shifts can confirm the presence of the benzofuran core and the bromo-substituent. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound Predicted values are based on standard group frequencies.

Functional Group / BondVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amine (N-H)Asymmetric Stretch~3450-3500 (medium, sharp)Weak
Amine (N-H)Symmetric Stretch~3350-3400 (medium, sharp)Weak
Amine (N-H)Bending (Scissoring)~1580-1650 (medium)Weak
Aromatic (C-H)Stretching~3000-3100 (medium)Strong
Aromatic (C=C)Ring Stretching~1400-1600 (multiple, var.)Strong
Aromatic C-NStretching~1250-1335 (strong)Medium
Furan C-O-CAsymmetric Stretch~1200-1250 (strong)Medium
Aryl C-BrStretching~500-600 (strong)Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the arrangement of molecules within the crystal lattice, governed by various intermolecular forces. Although a specific crystal structure for this compound is not publicly available, analysis of closely related substituted benzofuran and bromo-amino aromatic compounds provides a strong basis for understanding its expected solid-state characteristics.

In substituted benzofurans, the planarity of the core is a common feature. For instance, in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, the benzofuran residue is essentially planar, with a root-mean-square deviation of only 0.011 Å for the nine non-hydrogen atoms. nih.gov The orientation of substituents is key; in some structures, substituents can be coplanar with the ring, while in others, they may be twisted due to steric hindrance or electronic effects. usm.myiucr.org For example, in a study of two 2-(benzofuran-2-yl)-2-oxoethyl benzoates, the ortho-substituent on a phenyl ring significantly altered the torsion angle with an adjacent carbonyl group. usm.myiucr.org In this compound, the key torsion angles would describe the orientation of the C-Br and C-N bonds relative to the benzofuran ring. Based on analogous structures, it is expected that the amine group's hydrogen atoms and the bromine atom will have specific orientations that minimize steric strain and optimize electronic interactions.

Table 1: Representative Torsion Angles in Substituted Benzofuran Derivatives

CompoundTorsion Angle (°C)Atoms Defining the AngleReference
2-(5-methoxy-1-benzofuran-3-yl)acetic acid3.1 (3)C—C—O—C (methoxy group) nih.gov
N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide5.4 (4)N1—C12—C11—C8 scirp.org
2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate90.2 (4)O4—C11—C12—C13 usm.myiucr.org
2-(1-benzofuran-2-yl)-2-oxoethyl 2-aminobenzoateNear 0ortho-aminophenyl ring vs. carbonyl usm.myiucr.org

Note: This table presents data from analogous compounds to illustrate typical torsion angles in substituted benzofurans.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. scispace.com These non-covalent forces, though weaker than covalent bonds, are critical in determining the stability, density, and other physical properties of the crystalline material. For this compound, key interactions would include hydrogen bonds, halogen bonds, and potentially π-π stacking.

Hydrogen bonds, particularly involving the amine group (N-H) as a donor and the furan oxygen or another amine's nitrogen as an acceptor, are expected to be significant. In the crystal structure of 2-amino-2-oxoethyl 4-aminobenzoate (B8803810) monohydrate, N—H⋯O hydrogen bonds are prominent. iucr.org Similarly, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. iucr.org In the crystal of 3-Bromo-7-(dimethylamino)-4-methylcoumarin, a C=O···Br interaction is observed with a distance shorter than the sum of the van der Waals radii, indicating a significant attractive force. scispace.com Other examples show Br···Br contacts and C-Br···π interactions that help organize the supramolecular structure. iucr.orgresearchgate.net The interplay of these forces—hydrogen bonds from the amine group and halogen bonds from the bromine atom—would create a complex and stable three-dimensional network in the crystal lattice of this compound.

Table 2: Examples of Intermolecular Interactions in Related Bromo- and Amino-Substituted Aromatic Compounds

CompoundInteraction TypeDistance (Å) / Angle (°)SignificanceReference
3-Bromo-7-(dimethylamino)-4-methylcoumarinC=O···Br3.2197 (18) ÅHalogen Bond scispace.com
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneBr···Br3.5961 (5) ÅHalogen Bond iucr.org
2-amino-2-oxoethyl 4-bromobenzoateN—H···O2.825 (5) - 2.969 (5) ÅHydrogen Bond iucr.org
(E)-3-bromo-4-((...)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-...O···H2.454 ÅHydrogen Bond mdpi.com

Note: This table provides data from analogous systems to exemplify the types of intermolecular forces relevant to this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens to investigate the properties of molecules that may be difficult or impossible to measure experimentally. acs.org Techniques such as Density Functional Theory (DFT) allow for the detailed examination of electronic structure, reactivity, and other molecular properties, offering predictive insights that complement experimental data. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iucr.orgunisa.ac.zamdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. nih.gov DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. acs.orgnih.gov

Table 3: Representative DFT Calculation Parameters for Heterocyclic Systems

Study FocusComputational MethodBasis SetApplicationReference
Substituted Benzofuran SynthesisB3LYP+D3(BJ)6-311+G(2d,p)Reaction Mechanism Elucidation acs.org
C4-Functionalized BenzofuransωB97X-D6-311+G(d,p)Mechanism and Ligand Effects acs.org
Radical Reactions of BenzofuransM06-2X6-31G(d,p)/Lanl2dzEnergy Profile of Reaction nih.gov

Note: This table shows examples of DFT methods applied to related systems, which would be suitable for studying this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It is calculated from the electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive point charge. mdpi.comnih.gov The MEP is typically visualized as a 3D map colored onto the molecule's surface. uni-muenchen.de

Different colors on the MEP map indicate regions of varying electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de Green areas represent regions with a near-zero potential. For this compound, the MEP map would be expected to show a negative potential around the electronegative oxygen atom of the furan ring and the lone pair of the nitrogen atom in the amine group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom's effect is more complex, often featuring a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor.

Table 4: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color on MEP MapPotentialInterpretationExpected Location on this compound
RedNegativeElectron-rich, site for electrophilic attackAround furan oxygen, amine nitrogen
BluePositiveElectron-poor, site for nucleophilic attackAround amine hydrogens
GreenNeutralLow electrostatic potentialAromatic carbon backbone
Positive Cap (σ-hole)PositiveHalogen bond donor siteOn the external pole of the bromine atom

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical parameters. A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. mdpi.com In this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character and enhanced reactivity. Analysis of related bromo-substituted heterocycles shows that halogen substitution can significantly lower the HOMO energy. ijisrt.com DFT calculations on 2-bromofuran (B1272941) have shown that its LUMO is not a π* orbital, which can affect its reactivity in nucleophilic substitutions. researchtrends.net For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich amine group and the benzofuran ring, while the LUMO would have significant contributions from the aromatic system and the bromine atom.

Table 5: Representative Frontier Molecular Orbital (FMO) Data for Substituted Heterocycles

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
3-Bromo-2-hydroxypyridine-7.467-0.6826.785 mdpi.com
Bridged Dithiophene (Parent)-5.29-1.044.25 ijisrt.com
3-bromo substituted dithiophene-5.55-- ijisrt.com

Note: This table includes data from analogous compounds to illustrate the principles of FMO analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of substituted benzofurans like this compound. sumitomo-chem.co.jprsc.org These theoretical investigations provide profound insights into reaction feasibility, regioselectivity, and the influence of substituents by mapping out the entire potential energy surface of a reaction. This involves identifying reactants, intermediates, transition states, and products, and calculating their relative energies. dalalinstitute.comrsc.org

The synthesis of aminobenzofurans often involves intramolecular rearrangements, such as the Smiles rearrangement, which is a common pathway for forming C-N bonds in aromatic systems. dalalinstitute.comnumberanalytics.com Theoretical studies are crucial for understanding the intricacies of such mechanisms. numberanalytics.com A plausible pathway for the formation of an aminobenzofuran derivative, for instance, could involve an initial nucleophilic aromatic substitution (SNAAr), followed by cyclization. researchgate.net Modeling this process computationally allows for the step-by-step analysis of the reaction coordinate.

Reaction pathway modeling begins with a proposed mechanism. For each step, the geometries of the reactant, transition state (TS), and product are optimized to find the lowest energy structures. The transition state represents the highest energy point along the reaction coordinate connecting two minima (reactant and product). Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. wuxibiology.com The calculated energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡ or ΔE‡), a critical parameter for predicting reaction rates. nih.govgvsu.edu A lower activation barrier implies a faster reaction.

For example, in the synthesis of 3-substituted benzofurans via a radical pathway, DFT calculations (using the M06-2X functional) have been used to explore the energy profiles of different possible pathways (e.g., triplet state vs. singlet state). nih.gov These calculations revealed the Gibbs free energy for the transition states, allowing researchers to determine the most likely reaction channel. nih.gov Similarly, in the cyclization of o-alkynylanisoles to form benzofurans, computational modeling has been used to compare the energy barriers of different proposed mechanisms, such as an intramolecular reaction versus a bimolecular dimer-based mechanism, thereby identifying the more favorable route. gvsu.edu

The data generated from these computational studies can be summarized to compare different pathways and understand structural effects on reactivity.

Table 1: Illustrative Calculated Energy Profile for a Hypothesized Intramolecular Cyclization Reaction This table presents hypothetical, yet representative, energy values for key steps in a reaction forming a substituted aminobenzofuran, based on data from analogous systems found in the literature.

Reaction StepSpeciesDescriptionCalculated Relative Energy (ΔE, kcal/mol)Activation Free Energy (ΔG, kcal/mol)Reference for Methodology
1Intermediate 1Formation of nucleophilic anion+5.0N/A nih.gov
2TS1Transition state for cyclization+22.5+17.5 rsc.orggvsu.edu
3Intermediate 2Cyclized spiro-intermediate-2.1N/A numberanalytics.com
4TS2Transition state for rearomatization/leaving group departure+15.3+17.4 nih.gov
5ProductFinal aminobenzofuran derivative-15.8N/A rsc.org

Transition state analysis also provides detailed geometric information. By examining the bond lengths and angles of a transition state structure, chemists can gain a deeper understanding of how bonds are formed and broken during the reaction. For instance, in an SN2-type transition state, one would observe a partial bond to the incoming nucleophile and a partially broken bond to the leaving group. wuxibiology.comlasalle.edu

Table 2: Hypothetical Geometric Parameters of a Calculated Transition State (TS1) for C-N Bond Formation The data below is illustrative of the geometric details obtained from a transition state calculation for the cyclization step.

ParameterDescriptionCalculated Value (Å or °)Reference for Methodology
C1-N Bond LengthForming bond between aromatic carbon and amine nitrogen2.18 Å wuxibiology.com
C2-X Bond LengthBond to the atom being displaced on the aromatic ring1.85 Å nih.gov
N-C1-C6 AngleAngle showing approach of the nucleophile115.5° gvsu.edu
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate-350 cm-1 wuxibiology.com

Derivatization and Transformational Chemistry of 4 Bromobenzofuran 7 Amine

Modifications at the Bromo Position

The bromine atom on the benzofuran (B130515) ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This position is activated for oxidative addition to a low-valent palladium center, initiating the catalytic cycle for numerous coupling methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While specific literature examples detailing the cross-coupling of 4-Bromobenzofuran-7-amine are not extensively documented, the reactivity of the aryl bromide moiety is well-established and analogous transformations on similar benzofuran scaffolds are reported.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. consensus.appmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including amines. For instance, the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids proceeds efficiently, suggesting that the 4-bromo position of this compound would be similarly reactive. researchgate.net The amino group at the C7-position is generally compatible with these conditions, although it may require protection in some cases to prevent side reactions or catalyst deactivation.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with the aryl bromide. numberanalytics.comlibretexts.org This method is valued for its compatibility with a vast array of functional groups, and the organotin reagents are often stable and easy to handle. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. numberanalytics.comwiley-vch.de

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.org The Negishi coupling is notable for its high reactivity and ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgorganic-chemistry.org The organozinc reagents are typically prepared in situ or used directly. Nickel catalysts can also be employed and are sometimes preferred for specific applications. wikipedia.orgnih.gov The functional group tolerance is generally high, making it a viable, though less commonly used, alternative to Suzuki and Stille couplings for industrial applications due to the moisture sensitivity of organozinc reagents. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromobenzofuran This table presents data for a related compound, methyl 5-bromobenzofuran-2-carboxylate, to illustrate typical reaction conditions.

Arylboronic AcidCatalystBaseSolventConditionsYieldReference
4-Chlorophenylboronic acidQuinoline-based Pd(II)-complex (0.1 mol%)Cs₂CO₃Toluene (B28343)Microwave, 25 min96% researchgate.net
4-Methoxyphenylboronic acidQuinoline-based Pd(II)-complex (0.1 mol%)Cs₂CO₃TolueneMicrowave, 25 min94% researchgate.net
Thiophene-2-boronic acidQuinoline-based Pd(II)-complex (0.1 mol%)Cs₂CO₃TolueneMicrowave, 30 min92% researchgate.net

The introduction of a carbonyl group at the C4-position can be achieved through palladium-catalyzed carbonylation reactions. nih.gov In these processes, carbon monoxide is inserted into the palladium-carbon bond of the intermediate formed after oxidative addition of this compound to the palladium catalyst.

Carbonylation: Trapping the acyl-palladium intermediate with a nucleophile such as an alcohol or water leads to the formation of esters or carboxylic acids, respectively. These reactions are typically performed under a carbon monoxide atmosphere (from 1 atm to higher pressures) with a suitable palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos). nih.gov

Aminocarbonylation: When an amine is used as the nucleophile, the reaction yields an amide. organic-chemistry.org This three-component coupling of an aryl bromide, carbon monoxide, and an amine is a highly efficient method for amide bond formation. nih.govdiva-portal.org The reaction conditions can often be tuned to favor either monocarbonylation to produce amides or, in some cases, double carbonylation to yield α-ketoamides. mdpi.com The primary amino group at the C7-position of the substrate could potentially compete as a nucleophile, possibly leading to polymerization or intramolecular reactions depending on the conditions. Therefore, protection of the C7-amino group, for instance as an acetamide, would likely be necessary to achieve selective aminocarbonylation at the C4-position with an external amine.

Table 2: General Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides This table presents general conditions applicable to aryl bromides, which would be relevant for the 4-bromo position of a protected this compound.

Catalyst SystemCO PressureBaseSolventTemperatureProduct TypeReference
Pd(OAc)₂ / Xantphos1 atmNa₂CO₃Toluene60-100 °CBenzamides nih.gov
Palladacycle Precatalyst1 atmDBUCPME45-80 °C(Hetero)aryl amides mit.edu
Pd(OAc)₂ / 2 PPh₃40 barEt₃NAcetonitrile100 °Cα-Ketoamides mdpi.com

Transformations of the Amino Group

The primary aromatic amine at the C7-position is a key functional group that allows for a wide variety of classical and modern organic transformations.

The nucleophilic nitrogen atom of the C7-amino group readily reacts with various electrophiles.

Acylation: The reaction of the amino group with acylating agents like acid chlorides or anhydrides provides the corresponding amides. This transformation is often used as a protecting strategy or to introduce specific functionalities. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine, or NaHCO₃) to neutralize the acid byproduct. researchgate.net Solvent-free conditions have also been developed for efficient acetylation. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This functional group is important in medicinal chemistry and can also serve as a protecting group for the amine.

Alkylation and Arylation: Direct N-alkylation of the primary amine can be achieved with alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination provides a more controlled method for synthesizing secondary amines. Furthermore, modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds, although this typically involves coupling an amine with an aryl halide rather than alkylating an amine.

Diazotization of the primary amino group on this compound would convert it into a highly versatile diazonium salt intermediate. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgnumberanalytics.comnumberanalytics.com The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles.

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst (CuCl, CuBr, or CuCN). wikipedia.orgnih.govbyjus.com This provides a method to replace the amino group, for example, to synthesize 4-bromo-7-chlorobenzofuran (B1526614) or 4-bromo-7-cyanobenzofuran.

Balz-Schiemann Reaction: This specific transformation is used to introduce a fluorine atom onto the aromatic ring. wikipedia.orgdoubtnut.com The amine is first converted to its diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) by diazotization with nitrous acid in the presence of fluoroboric acid (HBF₄). wikipedia.orgbyjus.com Gentle heating of the isolated diazonium salt then results in the loss of nitrogen gas and boron trifluoride (BF₃) to yield the corresponding aryl fluoride, in this case, 4-bromo-7-fluorobenzofuran. wikipedia.orgjk-sci.com

Table 3: Classic Transformations of Aromatic Diazonium Salts This table outlines the general transformations possible from the diazonium salt of this compound.

Reaction NameReagentsProduct Functional GroupReference
Sandmeyer (Chlorination)CuCl, HCl-Cl wikipedia.org
Sandmeyer (Bromination)CuBr, HBr-Br wikipedia.org
Sandmeyer (Cyanation)CuCN, KCN-CN wikipedia.org
Balz-Schiemann1) HBF₄, NaNO₂; 2) Heat-F wikipedia.org
Schiemann-type1) NaNO₂, HCl; 2) KI-I organic-chemistry.org
HydroxylationH₂SO₄, H₂O, Heat-OH wikipedia.org

The primary amino group of this compound can react with carbonyl compounds to form new carbon-nitrogen double bonds.

Imine Formation: As a primary amine, it can undergo condensation with aldehydes or ketones, typically under acid catalysis with removal of water, to form imines (also known as Schiff bases). These imines are themselves versatile intermediates, for example, they can be reduced to form secondary amines or be attacked by nucleophiles.

Enamine Formation: Enamine formation typically occurs between a secondary amine and a carbonyl compound. Therefore, this compound itself would not directly form a stable enamine. However, secondary amine derivatives synthesized from the parent compound (e.g., via alkylation) could then be used to form enamines.

Other Functionalities: The amine can also be a precursor to other nitrogen-containing functional groups. For instance, oxidation could potentially lead to nitroso or nitro compounds, although such transformations can be challenging to control. Reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively.

Annulation Reactions Utilizing this compound

Annulation reactions are a cornerstone of heterocyclic synthesis, enabling the construction of new ring systems fused to a parent scaffold. For this compound, the 7-amino group serves as a reactive handle to build an additional heterocyclic ring, typically a pyridine or quinoline (B57606) ring, onto the benzofuran core. This leads to the formation of furoquinoline derivatives, which are structural motifs found in numerous biologically active compounds. Classical quinoline syntheses, such as the Skraup and Combes reactions, are particularly well-suited for this purpose.

The Skraup reaction involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. numberanalytics.comwikipedia.org When applied to this compound, this reaction is expected to yield 9-bromo-furo[3,2-g]quinoline. The mechanism begins with the dehydration of glycerol to form the α,β-unsaturated aldehyde, acrolein. numberanalytics.com This is followed by a conjugate addition of the 7-amino group to acrolein, an acid-catalyzed cyclization onto the aromatic ring at the C6 position, and subsequent oxidation to form the fused quinoline system. nih.gov

The Combes quinoline synthesis offers an alternative route, reacting the aromatic amine with a β-diketone under acidic conditions. youtube.comwikipedia.org The reaction of this compound with a β-diketone, such as acetylacetone, first forms an enamine intermediate. gre.ac.uk An acid-catalyzed intramolecular electrophilic attack on the C6 position of the benzofuran ring, followed by dehydration, yields a 2,4-disubstituted furo[3,2-g]quinoline. wikipedia.org The substitution pattern of the final product can be controlled by the choice of the β-diketone.

These annulation strategies demonstrate the utility of the 7-amino group as a lynchpin for constructing larger, more complex polycyclic aromatic systems from the this compound precursor.

Table 1: Annulation Reactions for the Synthesis of Furo[3,2-g]quinolines

Reaction Name Starting Amine Reagents Product
Skraup Reaction This compound Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) 9-Bromo-furo[3,2-g]quinoline
Combes Reaction This compound Acetylacetone (R¹=R³=CH₃, R²=H), H₂SO₄ 9-Bromo-2,4-dimethyl-furo[3,2-g]quinoline

Regioselective Functionalization of the Benzofuran Ring System

The term regioselective functionalization refers to the controlled introduction of new chemical groups at specific positions on a molecule. The structure of this compound offers two primary sites for such modifications: the carbon-bromine bond at the C4 position and the carbon-hydrogen bonds on the aromatic ring, particularly at the C6 position, which is activated by the adjacent amino group.

The bromine atom at the C4 position is exceptionally versatile for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are highly regioselective, occurring specifically at the site of the halogen.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. consensus.appmdpi.com It is a robust method for synthesizing biaryl compounds and is tolerant of a wide variety of functional groups. organic-chemistry.org Reacting this compound with various arylboronic acids provides a direct route to 4-aryl-benzofuran-7-amine derivatives. mit.edu

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, creating a C(sp²)-C(sp) bond. libretexts.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes, which are important intermediates in organic synthesis. The Sonogashira coupling of this compound with different alkynes introduces an alkynyl substituent specifically at the C4 position.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This allows for the substitution of the C4-bromine atom with a wide range of primary or secondary amines, further diversifying the substitution pattern at this position.

Beyond the C4 position, the 7-amino group can act as a directing group in C-H activation reactions. In palladium-catalyzed C-H functionalization, the catalyst is often directed to a C-H bond that is ortho to a coordinating group. beilstein-journals.org For this compound, the C6-H bond is positioned ortho to the amino group. This presents an opportunity for the regioselective introduction of aryl or alkenyl groups at the C6 position, leaving the C4-bromine atom intact for subsequent transformations. This directed functionalization provides a sophisticated strategy for building highly substituted benzofuran derivatives in a controlled, stepwise manner.

Table 2: Regioselective C4-Functionalization via Suzuki-Miyaura Coupling

Coupling Partner (Ar-B(OH)₂) Catalyst System Base Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 4-Phenylbenzofuran-7-amine
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 4-(4-Methoxyphenyl)benzofuran-7-amine

Table 3: Regioselective C4-Functionalization via Sonogashira Coupling

Coupling Partner (Alkyne) Catalyst System Co-catalyst / Base Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI / Et₃N 4-(Phenylethynyl)benzofuran-7-amine
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ CuI / i-Pr₂NH 4-((Trimethylsilyl)ethynyl)benzofuran-7-amine

Applications of 4 Bromobenzofuran 7 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic Heterocycles

4-Bromobenzofuran-7-amine is a valuable precursor in the synthesis of complex polycyclic heterocycles, which are core structures in many biologically active compounds and functional materials. The strategic placement of the bromine atom and the amino group on the benzofuran (B130515) scaffold allows for a variety of chemical transformations, making it a versatile building block for constructing intricate molecular architectures. americanelements.com

The amino group at the 7-position can readily participate in reactions to form new heterocyclic rings. For instance, it can be diazotized and subsequently cyclized to create pyridazine-containing systems. mdpi.com This reactivity is crucial for accessing novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the bromine atom at the 4-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org These reactions enable the introduction of diverse aryl, heteroaryl, or alkynyl substituents, paving the way for the construction of extended π-conjugated systems and polycyclic structures. The combination of the reactive amino group and the versatile bromine atom in this compound provides a powerful platform for the divergent synthesis of complex heterocyclic libraries. ekb.egsciepub.com

For example, the amino group can be transformed into other functionalities, which can then undergo intramolecular cyclization with a substituent introduced at the bromine position. This approach has been utilized in the synthesis of various nitrogen-containing heterocycles. rsc.orgorganic-chemistry.orgnih.gov The ability to sequentially or concurrently functionalize both the amino and bromo positions offers chemists a high degree of control over the final molecular architecture, facilitating the synthesis of previously inaccessible polycyclic systems. rsc.org

Building Block for Advanced Organic Scaffolds in Material Science Research

The unique electronic and structural features of this compound make it an important building block for the creation of advanced organic scaffolds with applications in material science. cymitquimica.com

Monomers for Functional Polymers (e.g., Optoelectronic Materials)

Benzofuran derivatives are known to possess favorable electronic properties, making them suitable for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ambeed.com The this compound scaffold can be polymerized to create functional polymers with tailored optoelectronic properties. The bromine atom allows for polymerization through various cross-coupling reactions, while the amino group can be used to tune the electronic characteristics of the resulting polymer.

Research on benzofuran-containing polymers has shown that their thermal and optical properties can be significantly influenced by their molecular structure. researchgate.netjournalskuwait.org For instance, the introduction of a benzofuran moiety into a polymer backbone can enhance its thermal stability. journalskuwait.org The specific substitution pattern of this compound offers the potential to create polymers with unique photophysical properties, such as specific absorption and emission wavelengths, which are crucial for optoelectronic device performance. researchgate.netacs.org The development of new monomers like this compound is essential for advancing the field of functional organic polymers. catsyn.comthieme-connect.com

Ligands in Catalysis

The nitrogen and bromine atoms in this compound provide potential coordination sites for metal catalysts. The amino group can act as a ligand for various transition metals, and the bromine atom can be involved in oxidative addition steps in catalytic cycles. While direct use of this compound as a ligand is not extensively documented, the broader class of aminobenzofurans and bromo-functionalized heterocycles are utilized in catalysis. nih.govmit.edu

The development of new ligands is a key area of research in catalysis, as the ligand plays a crucial role in determining the efficiency and selectivity of a catalytic reaction. mit.edumdpi.com The rigid benzofuran backbone combined with the electronic-donating amino group could provide a unique steric and electronic environment around a metal center. This could lead to catalysts with enhanced activity or selectivity for specific transformations, such as C-N cross-coupling reactions. mit.edu The bromo-substituent also offers a site for further modification, allowing for the synthesis of a library of related ligands with tunable properties. nih.govacs.org

Intermediate in Natural Product Total Synthesis (Analogous to other benzofurans)

Benzofuran moieties are present in a wide array of natural products that exhibit significant biological activities. rsc.orgrsc.org Consequently, the synthesis of benzofuran-containing natural products is a major focus in organic chemistry. rsc.orgrsc.orgnih.gov While the direct application of this compound in a completed total synthesis is not prominently reported, its structural motifs are analogous to intermediates used in the synthesis of various natural products. rsc.orgsioc-journal.cn

The brominated benzofuran core is a common feature in synthetic strategies targeting complex natural products. rsc.org The bromine atom often serves as a key functional group for late-stage modifications or for facilitating crucial bond-forming reactions. For example, in the synthesis of certain natural products, a bromobenzofuran intermediate is coupled with another complex fragment via a palladium-catalyzed reaction. rsc.org

The amino group on the benzofuran ring, as seen in this compound, provides an additional point of functionality that can be exploited in total synthesis. This amino group can be used to introduce nitrogen-containing functionalities or to direct the stereochemistry of subsequent reactions. The combination of the bromo and amino groups on a rigid benzofuran scaffold makes it a potentially powerful intermediate for the efficient construction of complex natural product analogues. nih.gov

Design and Synthesis of New Chemical Entities with Tunable Reactivity

The inherent reactivity of this compound, stemming from its amino and bromo substituents, makes it an excellent starting point for the design and synthesis of new chemical entities with tunable reactivity. cymitquimica.comresearchgate.netmdpi.compreprints.org The ability to selectively functionalize either the amino or the bromo group allows for the creation of a diverse range of derivatives with tailored chemical properties. sciepub.comnih.govresearchgate.net

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to a wide array of new compounds. ekb.egsciepub.com These modifications can significantly alter the electronic properties and reactivity of the benzofuran ring system. For instance, converting the amine to an amide can change its directing effect in electrophilic aromatic substitution reactions.

The bromine atom, on the other hand, is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the systematic variation of the steric and electronic environment around the benzofuran core. By combining modifications at both the amino and bromo positions, a vast chemical space can be explored, leading to the discovery of new molecules with unique reactivity profiles. This approach is fundamental to fields like medicinal chemistry and materials science, where the fine-tuning of molecular properties is crucial for developing new drugs and materials. beilstein-journals.org

Future Research Directions and Challenges in 4 Bromobenzofuran 7 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the chemistry of substituted benzofurans is the development of efficient and environmentally benign synthetic protocols. Traditional methods often rely on multi-step sequences with harsh reagents and generate significant waste. Future research must prioritize the principles of green chemistry.

Researchers have developed sustainable protocols for synthesizing benzofuran (B130515) derivatives using commercially available and recyclable catalysts like palladium-on-carbon (Pd/C). chemistryviews.org Such methods offer good yields and tolerate various substitution patterns, and the catalyst can be easily removed and reused multiple times. chemistryviews.org Another green approach involves using ZnO-nanorods as a catalyst for preparing benzofuran derivatives under solvent-free conditions at room temperature. nih.gov The use of eco-friendly deep eutectic solvents (DES) in conjunction with copper catalysts also represents an environmentally benign one-pot synthesis strategy. acs.orgnih.gov

Future efforts for synthesizing 4-Bromobenzofuran-7-amine should aim to adapt these sustainable approaches. A key goal is to move away from stoichiometric reagents and explore catalytic cycles that offer high atom economy. The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, would significantly improve efficiency and reduce the environmental footprint. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for this compound

Method Catalyst/Reagent Advantages Challenges for Target Molecule
Palladium-Catalyzed Cyclization Pd/C Recyclable catalyst, high yields, good functional group tolerance. chemistryviews.org Availability of suitable substituted allyl-phenol precursor.
ZnO-Nanorod Catalysis ZnO-Nanorods Solvent-free, room temperature, excellent yields. nih.gov Requires specific precursors like euparin, adaptation needed.
Electrochemical Synthesis Carbon Rod Electrodes Catalyst-free, uses aqueous solutions, fast and simple. jbiochemtech.comresearchgate.net Controlling regioselectivity with the bromo and amino groups.
Copper-Catalyzed One-Pot Synthesis Copper Iodide in DES Environmentally benign solvent, one-pot efficiency. acs.orgnih.gov Substrate scope and tolerance for the specific substitution pattern.

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond traditional thermal reactions, the exploration of unconventional activation methods and novel catalysts holds immense promise for this compound chemistry. These methods can provide access to unique reactivity and previously inaccessible derivatives.

Unconventional synthetic methodologies for benzofurans include microwave-assisted synthesis, which can dramatically reduce reaction times, and electrochemical methods that offer a green alternative by avoiding bulk reagents. jbiochemtech.com The use of transition metals beyond palladium, such as nickel, copper, and rhodium, has expanded the toolkit for constructing the benzofuran core. nih.govmdpi.com Nickel catalysts, for instance, have been used to facilitate nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.gov

Furthermore, transition-metal-free pathways are gaining traction. rsc.org Base-mediated cyclization of appropriately substituted precursors presents a mild and cost-effective strategy. thieme-connect.com Radical reactions, initiated by super-electron-donors (SEDs), offer a novel way to form 3-substituted benzofurans via intermolecular coupling. nih.gov Applying these unconventional methods to this compound could unlock new functionalization pathways at the C2, C3, C5, and C6 positions, leveraging the existing bromo and amino groups as directing or reactive handles.

Table 2: Potential Unconventional Catalytic Systems for this compound

Catalysis Type Example Catalyst System Potential Application Research Focus
Photoredox Catalysis Organic Dyes C-H functionalization, Aryl amination. nih.gov Site-selectivity on the electron-rich benzofuran ring.
Nickel Catalysis Ni(OTf)₂ / 1,10-phenanthroline Intramolecular nucleophilic addition for ring formation. nih.gov Synthesis of the core from acyclic precursors.
Rhodium Carbene Chemistry Rhodium complexes Intramolecular C-H insertion to form the furan (B31954) ring. mdpi.com Access to complex benzofuran derivatives from triazoles.
Metal-Free Radical Coupling Strong Base (e.g., LDA) Intermolecular coupling at the C3 position. nih.gov Functionalization with heteroatomic groups (P, S, N).

Advanced In Situ Spectroscopic Monitoring of Reactions

A significant challenge in developing novel synthetic methods is the often-poor understanding of the underlying reaction mechanisms. Complex catalytic cycles, transient intermediates, and competing side reactions can hinder optimization efforts. Advanced in situ spectroscopic techniques are powerful tools to overcome these hurdles.

By monitoring reactions in real-time using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman Spectroscopy, researchers can gain unprecedented insight into reaction kinetics, identify reactive intermediates, and quantify by-product formation. This data is invaluable for rational reaction optimization, leading to higher yields, improved selectivity, and safer processes. For instance, detailed mechanistic and kinetic studies have been reported for the synthesis of borylated benzofurans, providing a clear picture of the reaction pathway. mdpi.com Applying these techniques to the synthesis and functionalization of this compound would accelerate the development of robust and efficient protocols, minimizing the trial-and-error approach often employed in synthetic chemistry.

Computational Design of Novel Derivatives and Prediction of Reactivity

Computational chemistry provides a powerful predictive tool to guide synthetic efforts, saving time and resources. Molecular modeling can be used to understand the electronic properties of this compound and to predict its reactivity towards various reagents. pixel-online.net

Theoretical calculations, such as Density Functional Theory (DFT), can generate electrostatic potential (ESP) maps, which visualize electron density across the molecule. pixel-online.net These maps help predict the most likely sites for electrophilic and nucleophilic attack. For benzofurans, electrophilic substitution is generally preferred on the five-membered furan ring, often at the C3 position, due to higher electron density compared to the benzene (B151609) ring. pixel-online.netresearchgate.net

Table 3: Predicted Reactivity Sites of this compound Based on General Principles

Position Substituent Predicted Electronic Effect Likely Site For... Rationale
C2 - Electron-rich (furan ring) Electrophilic Attack / Metallation Inherent reactivity of the furan moiety. researchgate.net
C3 - Most electron-rich C-atom Electrophilic Attack Strong directing effect from the furan oxygen. pixel-online.net
C4 -Br Inductively withdrawing Nucleophilic Substitution / Cross-Coupling The C-Br bond is a key site for metal-catalyzed reactions.
C5 - Influenced by adjacent groups Electrophilic Substitution Activated by the C7-amino group through resonance.
C6 - Influenced by adjacent groups Electrophilic Substitution Less activated compared to C5.
C7 -NH₂ Strongly electron-donating Electrophilic Attack / Diazotization The amino group strongly activates the benzene ring. nih.gov

Scalable Synthesis and Industrial Applicability Considerations

The transition from a laboratory-scale synthesis to industrial production presents a distinct set of challenges. A procedure that is successful on a milligram scale may not be viable for kilogram-scale production due to issues with cost, safety, and equipment. thieme.de The industrial applicability of this compound or its derivatives hinges on the development of a scalable, cost-effective, and robust manufacturing process.

Key considerations for scalability include the cost and availability of starting materials, the price and toxicity of catalysts, reaction safety (e.g., managing exotherms), and the ease of product purification. thieme.degoogle.com Methods that require cryogenic temperatures, high pressures, or extensive chromatographic purification are generally undesirable for large-scale synthesis.

Future research should focus on developing processes that utilize inexpensive reagents and catalysts, operate under mild conditions, and allow for non-chromatographic product isolation, such as crystallization or distillation. google.com Continuous flow synthesis is an attractive alternative to batch processing for industrial applications, as it offers superior control over reaction parameters, enhanced safety, and can facilitate easier scale-up. mdpi.com The development of a scalable route is a critical step towards realizing the potential of this compound in fields such as materials science or as a key building block in pharmaceutical manufacturing. openmedicinalchemistryjournal.comjocpr.com

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